2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both oxazole and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted oxazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid: Similar structure but with a benzoxazole ring instead of an oxazole ring.
5-(2,5-Dichlorophenyl)-2-furoic acid: Contains a furan ring instead of an oxazole ring.
Uniqueness: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H5Cl2NO3 |
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Molecular Weight |
258.05 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ZDNLCVYNGURAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=CO2)C(=O)O)Cl |
Origin of Product |
United States |
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